4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione
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Overview
Description
4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a hydroxyl group at the 3 position, and a thione group at the 2 position. The ethenyl group at the 1 position adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes:
Chlorination: Introduction of chlorine atoms at the 4 and 6 positions of the pyridine ring.
Hydroxylation: Addition of a hydroxyl group at the 3 position.
Thionation: Conversion of a carbonyl group to a thione group at the 2 position.
Ethenylation: Introduction of an ethenyl group at the 1 position.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the ethenyl group to an ethyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ethyl derivatives.
Substitution Products: Amino, thiol derivatives.
Scientific Research Applications
4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group.
4,6-Dichloro-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group.
4,6-Dichloro-1-ethenyl-3-hydroxypyridine: Lacks the thione group.
Uniqueness
4,6-Dichloro-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62159-83-5 |
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Molecular Formula |
C7H5Cl2NOS |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
4,6-dichloro-1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H5Cl2NOS/c1-2-10-5(9)3-4(8)6(11)7(10)12/h2-3,11H,1H2 |
InChI Key |
BDXFKJQQCJLNJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=CC(=C(C1=S)O)Cl)Cl |
Origin of Product |
United States |
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